molecular formula C20H30N2O2S B14763110 (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one

Cat. No.: B14763110
M. Wt: 362.5 g/mol
InChI Key: DNXBQWAKVPAADQ-LFIBNONCSA-N
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Description

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, a dimethylamino group, and a hydroxyphenyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 3-(dimethylamino)-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The double bond in the thiazolidinone ring can be reduced to form saturated derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated thiazolidinone derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the thiazolidinone ring may interact with enzymes or receptors involved in inflammatory pathways. The dimethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a dimethylamino group.

    (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one enhances its solubility and potential bioavailability compared to similar compounds. This unique feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H30N2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H30N2O2S/c1-19(2,3)14-9-13(10-15(17(14)23)20(4,5)6)11-16-18(24)22(12-25-16)21(7)8/h9-11,23H,12H2,1-8H3/b16-11+

InChI Key

DNXBQWAKVPAADQ-LFIBNONCSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C(=O)N(CS2)N(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)N(C)C

Origin of Product

United States

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